(3E)-3-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a fluorobenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Methylidene Group: The final step involves the condensation of the fluorophenyl-substituted indole with an appropriate aldehyde or ketone to form the methylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methylidene group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the double bond in the methylidene group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while reduction can yield dihydroindole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The fluorophenyl group in this compound can enhance its binding affinity and selectivity towards biological targets.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic applications. Indole derivatives are known for their anti-inflammatory, anticancer, and antiviral properties. The presence of the fluorophenyl group can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications, including electronics and photonics.
Mechanism of Action
The mechanism of action of (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Receptors: It can modulate the activity of receptors, such as G-protein-coupled receptors and nuclear receptors, influencing various physiological processes.
Pathways: The compound can affect signaling pathways involved in inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring indole derivative with anticancer properties.
2-Phenylindole: An indole derivative with applications in organic synthesis and medicinal chemistry.
Fluorobenzylindole: A compound similar to (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE, but with different substitution patterns.
Uniqueness
The uniqueness of (3E)-3-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of the indole core with a fluorophenyl group and a methylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H17FN2O |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
(3E)-3-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C24H17FN2O/c25-21-10-4-1-7-16(21)14-27-15-17(18-8-3-6-12-23(18)27)13-20-19-9-2-5-11-22(19)26-24(20)28/h1-13,15H,14H2,(H,26,28)/b20-13+ |
InChI Key |
LLWNGJYQMFMPQW-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5NC4=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O)F |
Origin of Product |
United States |
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